molecular formula C17H22N2O3 B4775498 N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4775498
M. Wt: 302.37 g/mol
InChI Key: JUFHHUYLCHJMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has been studied for its potential therapeutic effects on neurological disorders. This compound belongs to the class of isoxazolecarboxamide derivatives and has been shown to have a high affinity for metabotropic glutamate receptor 4 (mGluR4). In

Mechanism of Action

N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor in response to glutamate. By enhancing the activity of mGluR4, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These effects include the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it has a high affinity for mGluR4, which makes it a selective and potent modulator of this receptor. However, one limitation of using N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has a short half-life in the body, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One direction is to explore the potential therapeutic effects of N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide on other neurological disorders such as Huntington's disease and Alzheimer's disease. Another direction is to develop new analogs of N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide that have improved solubility and pharmacokinetic properties. Finally, future research could focus on the development of new delivery methods for N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, such as nanoparticles or liposomes, which could improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has been studied for its potential therapeutic effects on neurological disorders. This compound acts as a positive allosteric modulator of mGluR4 and has been shown to have neuroprotective effects, improve cognitive function, and modulate neurotransmitter release. While there are some limitations to using N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments, there are also several future directions for research that could lead to the development of new treatments for neurological disorders.

Scientific Research Applications

N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential therapeutic effects on neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Research has shown that N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can modulate the activity of mGluR4, which is involved in the regulation of neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.

properties

IUPAC Name

N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFHHUYLCHJMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.